Molecular Weight Increase of 22.2% vs. Filbertone Drives Volatility and Headspace Partitioning Differences
5-Ethyl-2-methyl-4-hepten-3-one (C₁₀H₁₈O) has a molecular weight of 154.25 Da, which is 22.2% greater than that of the primary in-class comparator 5-methyl-2-hepten-4-one (filbertone, C₈H₁₄O, 126.19 Da) [1]. This additional mass, conferred by the ethyl substitution at C-5 and the shifted enone position, elevates the predicted boiling point to 215.6±9.0 °C at 760 mmHg versus filbertone’s boiling point of approximately 170 °C (lit.) [2]. The lower vapor pressure (0.1±0.4 mmHg at 25 °C) of the target compound results in reduced headspace volatility compared to filbertone, directly impacting temporal flavor release profiles and perceived odor intensity in ambient-temperature applications .
| Evidence Dimension | Molecular Weight and Volatility (Boiling Point / Vapor Pressure) |
|---|---|
| Target Compound Data | Molecular Weight: 154.25 Da; Boiling Point: 215.6±9.0 °C (760 mmHg); Vapor Pressure: 0.1±0.4 mmHg (25 °C) |
| Comparator Or Baseline | 5-Methyl-2-hepten-4-one (Filbertone): Molecular Weight: 126.19 Da; Boiling Point: ~170 °C (lit.); Density: 0.845 g/mL at 25 °C |
| Quantified Difference | Molecular Weight increase: +22.2%; Boiling Point increase: +45.6 °C (approximate); Vapor Pressure approximately 1 order of magnitude lower |
| Conditions | Predicted physicochemical properties (ChemSpider, PubChem) and experimental literature data for filbertone (Sigma-Aldrich, JECFA specification) |
Why This Matters
Lower volatility extends the compound's organoleptic longevity in baked goods and confectionery subjected to thermal processing, where filbertone may flash off prematurely, altering the intended flavor profile.
- [1] PubChem. 5-Ethyl-2-methyl-4-hepten-3-one: Molecular Weight 154.25 Da. https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2-methyl-4-hepten-3-one View Source
- [2] FAO JECFA. Specifications for Flavourings: 5-Methyl-2-hepten-4-one (JECFA 1133). Boiling point 86-87°C (60 mm Hg); refractive index 1.440-1.445. https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ View Source
